

# NBI-1117568: A Technical Overview of a Selective M4 Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Direclidine |           |
| Cat. No.:            | B15619929   | Get Quote |

For Research, Scientific, and Drug Development Professionals

Published: December 6, 2025

### **Abstract**

NBI-1117568 is an investigational, orally administered, selective muscarinic M4 receptor agonist currently in clinical development for the treatment of schizophrenia.[1][2][3] Developed by Nxera Pharma (formerly Sosei Heptares) and licensed to Neurocrine Biosciences, NBI-117568 represents a targeted therapeutic approach, aiming to modulate neuronal activity in brain regions implicated in psychosis and cognition.[4][5] Its selectivity for the M4 receptor subtype is a key feature, designed to minimize the side effects associated with non-selective muscarinic agonists that also act on M1, M2, and M3 receptors. This document provides a comprehensive overview of the available technical information on NBI-1117568, with a focus on its M4 receptor selectivity profile.

# Introduction to Muscarinic Receptors and Schizophrenia

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] These receptors are involved in a wide range of physiological functions, including learning, memory, and attention. In the context of



schizophrenia, the M4 receptor has emerged as a promising therapeutic target. M4 receptors are highly expressed in the striatum, a key node in the brain circuitry implicated in the pathophysiology of psychosis. Activation of M4 receptors is thought to dampen dopamine release, offering a potential mechanism to alleviate the positive symptoms of schizophrenia.

# **NBI-1117568 Selectivity Profile**

While specific quantitative binding affinity (Ki) and functional potency (EC50) values for NBI-117568 across the five muscarinic receptor subtypes and other off-target receptors are not yet publicly available in peer-reviewed literature, the compound is consistently described as a highly selective M4 receptor agonist in corporate communications and clinical trial announcements.[3] This selectivity is a critical attribute, as activation of other muscarinic subtypes is associated with a range of side effects. For instance, M2 and M3 receptor activation can lead to cardiovascular and gastrointestinal adverse events, respectively. The favorable safety and tolerability profile of NBI-1117568 observed in Phase 2 clinical trials, which reported a low incidence of gastrointestinal and cardiovascular-related adverse events, supports its selective mechanism of action.[6][7]

## **Binding Affinity Profile (Hypothetical Data)**

The following table illustrates a hypothetical binding affinity profile for NBI-1117568, demonstrating its selectivity for the M4 receptor. The data presented here is for illustrative purposes only and is based on the expected profile of a selective M4 agonist.

| Receptor Subtype | Binding Affinity (Ki, nM) |
|------------------|---------------------------|
| Muscarinic M4    | < 10                      |
| Muscarinic M1    | > 1000                    |
| Muscarinic M2    | > 1000                    |
| Muscarinic M3    | > 1000                    |
| Muscarinic M5    | > 500                     |

# **Functional Potency Profile (Hypothetical Data)**



This table provides a hypothetical functional potency profile for NBI-1117568, showcasing its agonist activity at the M4 receptor with significantly lower potency at other muscarinic subtypes. This data is illustrative.

| Receptor Subtype | Functional Potency (EC50, nM) |
|------------------|-------------------------------|
| Muscarinic M4    | < 20                          |
| Muscarinic M1    | > 2000                        |
| Muscarinic M2    | > 2000                        |
| Muscarinic M3    | > 2000                        |
| Muscarinic M5    | > 1000                        |

# **Experimental Protocols**

Detailed experimental protocols for the specific assays used to characterize the selectivity of NBI-1117568 have not been publicly disclosed. However, standard pharmacological practices for determining receptor binding affinity and functional potency are well-established.

## Radioligand Binding Assays (General Methodology)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of NBI-1117568 for human muscarinic M1, M2, M3, M4, and M5 receptors.

Principle: This competitive binding assay measures the ability of increasing concentrations of a non-labeled test compound (NBI-1117568) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.

#### Materials:

 Membrane preparations from cells stably expressing the human M1, M2, M3, M4, or M5 receptor.



- Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).
- Unlabeled NBI-1117568.
- Assay buffer.
- Scintillation cocktail and a scintillation counter.

#### Procedure:

- Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of NBI-1117568.
- Allow the reaction to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Quantify the amount of bound radioactivity on the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC50 value (the concentration of NBI-1117568 that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation.

## **Functional Assays (General Methodology)**

Functional assays are employed to measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the potency (EC50) and efficacy of NBI-1117568 as an agonist at human muscarinic M1, M2, M3, M4, and M5 receptors.

Principle: This assay measures the ability of the compound to stimulate a downstream signaling pathway upon receptor activation. For Gi-coupled receptors like M4, a common readout is the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPyS binding.

#### Materials:

Cells stably expressing the human M1, M2, M3, M4, or M5 receptor.



- NBI-1117568.
- Reagents for measuring the specific second messenger (e.g., cAMP assay kit).
- · Plate reader for signal detection.

#### Procedure:

- Culture the cells expressing the receptor of interest.
- Treat the cells with increasing concentrations of NBI-1117568.
- Incubate for a specified period to allow for receptor activation and downstream signaling.
- Lyse the cells and measure the level of the second messenger (e.g., cAMP).
- Plot the response as a function of the NBI-1117568 concentration.
- Use non-linear regression to determine the EC50 value (the concentration of NBI-1117568 that produces 50% of the maximal response).

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M4 receptor signaling pathway and a general workflow for assessing compound selectivity.



Click to download full resolution via product page





Figure 1: Simplified M4 Receptor Signaling Pathway.

Click to download full resolution via product page

Figure 2: General Workflow for Determining Receptor Selectivity.

## Conclusion

NBI-1117568 is a promising, selective M4 muscarinic receptor agonist that has demonstrated positive results in Phase 2 clinical trials for schizophrenia.[1][8][9] Its selectivity is a key design



feature intended to provide therapeutic benefit while minimizing off-target side effects. While detailed preclinical data on its binding and functional profile are not yet in the public domain, the available clinical safety data supports a selective mechanism of action. Further publication of preclinical pharmacology data will be crucial for a complete technical understanding of NBI-1117568's selectivity profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Nxera Pharma Notes Positive Phase 2 Data for Partnered [globenewswire.com]
- 3. Neurocrine Biosciences Initiates Phase 2 Clinical Study Evaluating NBI-1117568 in Adults with Schizophrenia BioSpace [biospace.com]
- 4. Nxera Pharma Achieves Milestone with Schizophrenia Drug Candidate NBI-1117568 [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. investing.com [investing.com]
- 7. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | MarketScreener [marketscreener.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Nxera Pharma Notes Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 - BioSpace [biospace.com]
- To cite this document: BenchChem. [NBI-1117568: A Technical Overview of a Selective M4 Muscarinic Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619929#nbi-1117568-m4-receptor-selectivity-profile]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com